

## N-Heptanoylglycine-d2: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of **N-Heptanoylglycine-d2**. This deuterated analog of N-Heptanoylglycine serves as a valuable tool in metabolic research, particularly in studies related to fatty acid oxidation disorders and the function of glycine N-acyltransferase.

## **Core Chemical Properties**

**N-Heptanoylglycine-d2** is a stable, isotopically labeled form of N-Heptanoylglycine. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in biological samples.



Property	N-Heptanoylglycine	N-Heptanoylglycine-d2
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>3</sub> [1][2][3]	C9H15D2NO3[4]
Molecular Weight	187.24 g/mol [1][2][3]	189.25 g/mol [4]
CAS Number	23783-23-5[1][2][5]	3008541-77-0[4]
Appearance	Solid[1][6]	White to off-white solid[4]
Melting Point	98 °C[5]	Not available
Boiling Point	394.8 ± 25.0 °C (Predicted)[5]	Not available
Purity	≥98.0% (HPLC)[7]	95.0%[4]
Storage Conditions	Room Temperature[5] or 2-8°C[7]	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[4]

## Synthesis and Isotopic Labeling

The synthesis of **N-Heptanoylglycine-d2** involves the acylation of glycine-2,2-d2 with heptanoyl chloride. The key starting material, glycine-2,2-d2, can be synthesized through methods such as hydrogen-deuterium exchange at the alpha-carbon of glycine under basic conditions or using metal catalysts.

# Experimental Protocol: Synthesis of N-Heptanoylglycine-d2 (Proposed)

This protocol is based on established methods for the synthesis of N-acyl glycines and the deuteration of amino acids.

Part 1: Synthesis of Glycine-2,2-d2

A common method for the deuteration of the  $\alpha$ -carbon of glycine involves heating in D<sub>2</sub>O with a suitable catalyst.

• Materials: Glycine, Deuterium Oxide (D2O), Platinum on carbon (Pt/C) catalyst.



#### Procedure:

- Suspend glycine in D₂O in a pressure vessel.
- Add a catalytic amount of Pt/C.
- $\circ$  Heat the mixture at a high temperature (e.g., 200°C) for a specified time (e.g., 24 hours) to facilitate H-D exchange at the  $\alpha$ -carbon.
- After cooling, filter the catalyst.
- Remove the D<sub>2</sub>O under reduced pressure to obtain glycine-2,2-d2. The efficiency of deuteration should be confirmed by NMR or mass spectrometry.

#### Part 2: Acylation of Glycine-2,2-d2

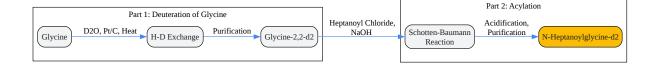
The Schotten-Baumann reaction is a widely used method for the acylation of amino acids.

 Materials: Glycine-2,2-d2, Heptanoyl chloride, Sodium hydroxide (NaOH), Dichloromethane (DCM), Hydrochloric acid (HCl).

#### Procedure:

- Dissolve glycine-2,2-d2 in an aqueous solution of NaOH.
- Cool the solution in an ice bath.
- Add heptanoyl chloride dropwise to the cooled solution while stirring vigorously. Maintain the pH in the basic range by adding NaOH solution as needed.
- After the addition is complete, continue stirring for a few hours at room temperature.
- Acidify the reaction mixture with HCl to precipitate the **N-Heptanoylglycine-d2**.
- Collect the solid product by filtration, wash with cold water, and dry.
- Recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) can be performed for further purification.





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Proposed workflow for the synthesis of **N-Heptanoylglycine-d2**.

### **Analytical Methodologies**

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for the analysis and quantification of **N-Heptanoylglycine-d2** and its endogenous counterpart.

# Experimental Protocol: HPLC-MS/MS Analysis (Proposed)

This protocol is based on typical methods for the analysis of acylcarnitines and other metabolites from biological matrices.

- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
- Chromatographic Conditions:
  - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 μm particle size).
  - Mobile Phase A: 0.1% Formic acid in water.
  - Mobile Phase B: 0.1% Formic acid in acetonitrile.
  - Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to elute the analyte.



- Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, to be optimized for the analyte.
  - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of N-Heptanoylglycine-d2) is selected and fragmented, and a specific product ion is monitored.
  - MRM Transitions (Predicted):
    - N-Heptanoylglycine: to be determined experimentally.
    - N-Heptanoylglycine-d2: to be determined experimentally, with a +2 Da shift from the non-deuterated compound.



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General workflow for the analysis of N-Heptanoylglycine-d2.

## **Biological Significance and Signaling Pathway**

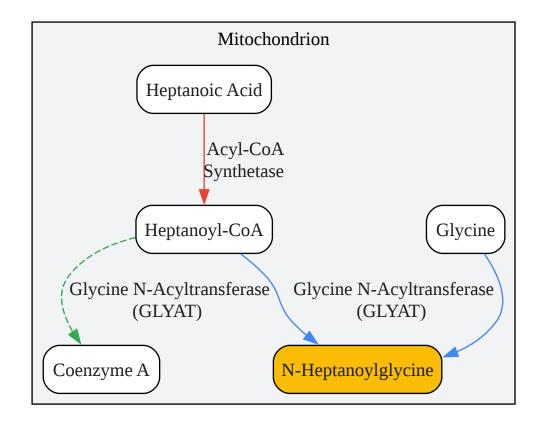
N-Heptanoylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid with glycine.[6] This reaction is catalyzed by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT).[6] The formation of N-acylglycines is a crucial pathway for the detoxification of xenobiotic carboxylic acids and the metabolism of endogenous fatty acids.[7] [8]

Elevated levels of certain acylglycines in urine and blood are associated with inherited metabolic disorders of fatty acid oxidation.[6][7] In these disorders, the accumulation of specific



acyl-CoA esters leads to their alternative metabolism via glycine conjugation.

The enzymatic synthesis of N-Heptanoylglycine occurs in the mitochondria. Heptanoic acid is first activated to Heptanoyl-CoA by an acyl-CoA synthetase. Subsequently, GLYAT catalyzes the transfer of the heptanoyl group from Heptanoyl-CoA to glycine, forming N-Heptanoylglycine and releasing Coenzyme A.



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Mitochondrial synthesis of N-Heptanoylglycine.

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